molecular formula C4H11NO B2453264 (2R)-1-(Methylamino)-2-propanol CAS No. 131101-46-7

(2R)-1-(Methylamino)-2-propanol

Cat. No.: B2453264
CAS No.: 131101-46-7
M. Wt: 89.138
InChI Key: AEKHFLDILSDXBL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(Methylamino)-2-propanol: is an organic compound with the molecular formula C4H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of various complex organic molecules.
  • Employed in the study of stereochemistry and chiral resolution techniques.

Biology:

  • Acts as a precursor in the synthesis of biologically active compounds.
  • Used in the study of enzyme-substrate interactions due to its chiral nature.

Medicine:

  • Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.

Industry:

  • Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific application of “(2R)-1-(Methylamino)-2-propanol”. For instance, if used as a reactant in a chemical reaction, its behavior would be influenced by the properties of the methylamino and propanol groups .

Safety and Hazards

The safety and hazards of “(2R)-1-(Methylamino)-2-propanol” would depend on its specific properties. In general, handling chemicals requires appropriate safety measures, such as the use of personal protective equipment .

Future Directions

The future directions for research on “(2R)-1-(Methylamino)-2-propanol” would depend on its potential applications. For instance, if it has interesting biological or chemical properties, it could be the subject of further study .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ephedrine or Pseudoephedrine: One common method involves the reduction of ephedrine or pseudoephedrine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Amination of Propylene Oxide: Another method involves the amination of propylene oxide with methylamine under controlled conditions.

Industrial Production Methods: Industrial production often involves the large-scale reduction of ephedrine or pseudoephedrine due to the availability of these precursors and the efficiency of the reduction process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-(Methylamino)-2-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced further to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Comparison with Similar Compounds

  • **(1R,2R)-2-(Methylamino)-1-(4-methylphenyl)-

Properties

IUPAC Name

(2R)-1-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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